molecular formula C7H5FN2O B14812948 Indazole, 4-fluoro-1-hydroxy-

Indazole, 4-fluoro-1-hydroxy-

Cat. No.: B14812948
M. Wt: 152.13 g/mol
InChI Key: VVZNLODKPADBHP-UHFFFAOYSA-N
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Description

Indazole, 4-fluoro-1-hydroxy- is a heterocyclic aromatic compound that features a fused bicyclic structure consisting of a pyrazole ring and a benzene ring. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 1-position imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indazole, 4-fluoro-1-hydroxy- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the indazole core . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions to form the indazole ring .

Industrial Production Methods: Industrial production of Indazole, 4-fluoro-1-hydroxy- often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of indazoles . This method minimizes the formation of byproducts and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Indazole, 4-fluoro-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted indazole derivatives .

Comparison with Similar Compounds

Uniqueness: Indazole, 4-fluoro-1-hydroxy- is unique due to the combined presence of both the fluorine and hydroxyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group increases its solubility and reactivity .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

4-fluoro-1-hydroxyindazole

InChI

InChI=1S/C7H5FN2O/c8-6-2-1-3-7-5(6)4-9-10(7)11/h1-4,11H

InChI Key

VVZNLODKPADBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2O)C(=C1)F

Origin of Product

United States

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